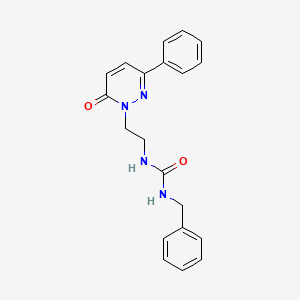

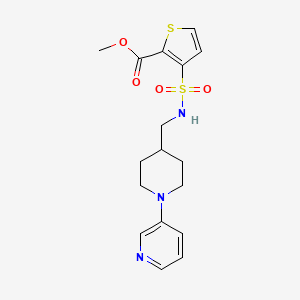

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including multicomponent reactions . One such reported method utilizes disulfonic acid imidazolium chloroaluminate as a heterogeneous catalyst for the one-pot condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Further exploration of alternative synthetic routes is essential.

Scientific Research Applications

The compound is a derivative of 1,3,4-oxadiazole, a five-membered aromatic ring that is a significant pharmacophore in medicinal chemistry due to its diverse bioactivities. Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. These compounds' ability to interact with different enzymes and receptors through numerous weak interactions makes them valuable in drug development.

Therapeutic Potential

1,3,4-Oxadiazole derivatives have been extensively studied for their therapeutic potential. For instance, these compounds have shown promise in treating various ailments due to their potent bioactivity profile. Their structural feature, which includes pyridine-type nitrogen atoms, aids in effective binding with biological systems, thus eliciting an array of bioactivities. This has spurred research into developing 1,3,4-oxadiazole-based derivatives as medicinal agents (Verma et al., 2019).

Synthetic Strategies and Applications

Significant research has been focused on exploring the synthetic strategies of 1,3,4-oxadiazole derivatives due to their promising applications in various fields. Advanced synthetic methodologies have facilitated the development of compounds with enhanced pharmacological activities. For example, the utilization of these derivatives in the synthesis of polymers, luminescence materials, and as electron-transporting materials demonstrates their versatility beyond pharmaceutical applications (Sharma et al., 2022).

Chemical and Biological Behavior

The chemical and biological behavior of 1,3,4-oxadiazole derivatives has been a subject of considerable interest. These compounds have been demonstrated to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent publications highlight the ongoing research efforts to synthesize novel compounds containing oxadiazole rings and assess their activities, indicating a promising future for these derivatives in medicinal chemistry (Wang et al., 2022).

properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-15-9-7-14(8-10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDMFWSDDESGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)

![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine](/img/structure/B2594142.png)

![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)